molecular formula C4H5N3O2 B7763840 2-Methyl-5-nitroimidazole CAS No. 100215-29-0

2-Methyl-5-nitroimidazole

Cat. No.: B7763840
CAS No.: 100215-29-0
M. Wt: 127.10 g/mol
InChI Key: FFYTTYVSDVWNMY-UHFFFAOYSA-N
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Description

2-Methyl-5-nitroimidazole is an organic compound belonging to the class of nitroimidazoles. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to an imidazole ring. This compound is known for its significant applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents .

Mechanism of Action

Target of Action

2-Methyl-5-nitroimidazole, a nitroimidazole derivative, primarily targets anaerobic bacteria and protozoa . The compound is effective against Trichomonas vaginalis , Entamoeba histolytica , and Giardia lamblia infections . These organisms are responsible for various infections, including trichomoniasis, amebiasis, and giardiasis .

Mode of Action

The mode of action of this compound involves the disruption of the DNA structure of susceptible bacteria and the inhibition of protein synthesis, leading to cell death . The compound enters the target pathogen and is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates . The nitro group in the imidazole ring is crucial for this antimicrobial and antiprotozoal activity .

Biochemical Pathways

The antimicrobial actions of this compound rely on the enzymatic one- or two-electron reduction of the 5-nitro group in microbial cells to generate toxic, short-lived intermediates (e.g., radical, 5-nitroso, and 5-hydroxylamine species) and/or non-reactive metabolites (e.g., 5-aminoimidazoles) . These highly reactive species can modify microbial proteins, DNA, and lipids, leading to microbial killing .

Pharmacokinetics

The pharmacokinetics of nitroimidazoles, such as metronidazole, are unaffected by acute or chronic renal failure, haemodialysis, continuous ambulatory peritoneal dialysis, age, pregnancy, or enteric disease . Metronidazole is absorbed almost completely, with bioavailability >90% for tablets . It is distributed widely and has low protein binding (<20%) . The major route of elimination of metronidazole and its metabolites is via the urine (60% to 80% of the dose), with fecal excretion accounting for 6% to 15% of the dose .

Result of Action

The result of the action of this compound is the death of the target pathogen. The free nitro radical generated as a result of the reduction of the nitro group is believed to be responsible for the antiprotozoal activity . It is suggested that the toxic free radicals covalently bind to DNA, causing DNA damage and leading to cell death .

Action Environment

The action of this compound is most effective in an anaerobic environment . This is because the reduction of the nitro group, a crucial step in the drug’s mechanism of action, is facilitated by the low redox potential in anaerobic conditions . Therefore, the efficacy and stability of the compound are influenced by the oxygen levels in the environment .

Biochemical Analysis

Biochemical Properties

2-Methyl-5-nitroimidazole interacts with various enzymes and proteins in biochemical reactions. For instance, it is metabolized by a nitroreductase from the human pathogen Haemophilus influenzae . This enzyme effectively metabolizes structurally diverse nitroimidazole drug molecules, including this compound . The interactions between this compound and these enzymes are characterized by π-stacking and hydrophobic interactions .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit siderophore production and influence the biological effects of quorum sensing regulation, including biofilm formation and pyocyanin production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reduction in cells by a ferredoxin-mediated electron transport system . The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity . This reduction can also lead to severe toxicities and drug resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are yet to be conducted.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is partly metabolized by oxidation, hydroxylation, and conjugation

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several processes. It is known that this compound crosses the placental barrier and is secreted in breast milk

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitroimidazole typically involves the nitration of 2-methylimidazole. This process can be carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions generally include maintaining a temperature range of 30-40°C to ensure controlled nitration .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of nitrate salts of alkali metals, which provide a smoother nitration process compared to nitric acid alone. This method yields a higher purity product and is more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitroimidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 2-Methyl-5-aminoimidazole.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-nitroimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Metronidazole
  • Tinidazole
  • Nimorazole
  • Dimetridazole
  • Pretomanid
  • Ornidazole
  • Megazol
  • Azanidazole

Comparison: 2-Methyl-5-nitroimidazole is unique due to its specific substitution pattern on the imidazole ring, which influences its reactivity and biological activity. Compared to other nitroimidazoles, it has distinct pharmacokinetic properties and a different spectrum of antimicrobial activity .

Properties

IUPAC Name

2-methyl-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYTTYVSDVWNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061010
Record name 1H-Imidazole, 2-methyl-4-nitro-
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-23-1, 88054-22-2, 100215-29-0
Record name 2-Methyl-5-nitroimidazole
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Record name Menidazole
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Record name 1H-Imidazole, 2-methyl-5-nitro-
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Record name 1H-Imidazole, 2-methyl-4-nitro-
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Record name 2-methyl-4-nitroimidazole
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Record name 2-methyl-5-nitro-1H-imidazole
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Record name 2-METHYL-5-NITROIMIDAZOLE
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Synthesis routes and methods I

Procedure details

Into a vessel made of acid-resistant stainless steel of 75 liters capacity, provided with a stirring device and a cooling jacket, a nitrated solution, obtained as in examples I or III, was placed and 6 kg of 2-methylimidazole were gradually introduced, while cooling and stirring, and then 20 liters of nitric acid of 1.40 density were introduced such that the temperature does not exceed 70°. The vessel was closed and connected by a valved conduit to an absorption device, provided with a cooled receiver. Sulphuric acid was gradually introduced until an increase of the temperature to 100° and the start of an intensive reaction was noted, this being associated with the eliminating of great quantities of nitric oxides. The addition of sulphuric acid was interrupted and the temperature maintained at 110°, by intensive cooling and periodic addition of condensates from the receiver, and to initially inhibit the reaction there is added in the first stage 1 liter of nitric acid of a density of 1.40. After stabilization of the reaction speed, a further uniform course of the reaction was maintained by gradual introduction of sulphuric acid to the use of a total amount of 20 liters, by simultaneously periodically filling up the nitrating vessel with the content of the receiver, when the reaction tended to become more violent. After the intensity of the reaction declined, which lasted about 1 hour, the cooling was interrupted and after five minutes the temperature gradually raised to about 140° and a fulfillment of the reaction at this temperature effected until the decline of the exothermic effect, at which time the solution was evaporated and condensed and the volatile components, which were liberated during this period, such as gases and vapors, have not been recycled to the reaction medium. After cooling of the reacted mixture, 1/4 of the volume of the solution was retained for treatment in the same way with the following charge and from the remaining quantity, after neutralization with ammonia, there were obtained 5.820 kg of 2-methyl-5-nitroimidazole corresponding to an output of about 64% of theoretical.
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Synthesis routes and methods II

Procedure details

A method for the safe nitration of 2-methylimidazole with high output comprising nitrating the 2-methylimidazole with nitric acid and sulfuric acid as nitrating agents to produce 2-methyl-5-nitroimidazole, and controlling the reaction by adding as an inhibitor the reaction product itself or an excess of the concentrated nitric acid. The reaction can be carried out in stages with a reduced temperature in the first stage and an increased temperature in a subsequent stage.
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Synthesis routes and methods III

Procedure details

Into a glass bottle of 750 ml, provided with a reflux condenser, 50 g of 2-methylimidazole was placed and while constantly stirring and cooling, 10 ml of sulphuric acid of 1.84 density were carefully and gradually introduced in such a way, that the temperature did not exceed 120° (2-methylimidazole is a free base and its transformation into the sulphate of 2-methylimidazole is a highly exothermic reaction). Then there was slowly introduced 20 ml of sulphuric acid and after lowering the temperature to about 50°, 100 ml of nitric acid with a density of 1.50 was poured in, and, if a too violent course of the reaction in the first stage was detected, the reaction could be inhibited by addition of several ml of nitric acid of 1.50 density. Then, after several minutes, as the intensity of the reaction and of the exothermic effect began to diminish sulphuric acid was added up to exhaustion of the entire quantity of 50 ml. After the sulphuric acid was added, the reflux condenser was removed and the temperature raised to 130°-150°. The solution remained for complete cooling and in a known manner, by means of neutralization with ammonia water, 4.5 g of 2-methyl-5-nitroimidazole were isolated corresponding to a yield of about 60% of theoretical.
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Synthesis routes and methods IV

Procedure details

In a boiler of acid-resistant stainless steel of 800 liters capacity, provided with a stirring device, a cooling jacket and an efficient reflux condenser, 150 liters of nitric acid of 1.50 density preheated to about 85° was placed and stirred in order to maintain a constant temperature and a nitrated solution obtained as in example I was poured in dropwise and then 80 kg of 2-methylimidazole in 80 liters of concentrated sulphuric acid was added. The reacting solution was stirred until a clear diminishing of the exothermic effect was noted and the temperature was raised gradually, after 1 hour, to 110° and this temperature was maintained for 25 minutes. The reflux condenser was thereafter removed and the temperature increased to about 140° and was maintained at this level for 30-minutes, the volatile components being distilled off during that time and removed from the reacting medium. The reacted solution was cooled and divided, and 1/3 was left in the nitrator, and from the remaining 2/3 of this solution 2-methyl-5-nitroimidazole was isolated in known manner (by diluting with water and neutralizing with ammonia to pH about 6). 88 kg of product were obtained corresponding to about 77% of theoretical.
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150 L
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80 kg
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80 L
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Synthesis routes and methods V

Procedure details

In a nitrator made of acid-resistant stainless steel of 75 liters capacity, provided with a reflux condenser, a mixer and a thermometer as well as a cooling mantle, there were dissolved 8 kg of 2-methylimidazole into a solution already nitrated as in example IV, and then 24 liters of nitric acid of 1.40 density were added in such a manner, that the temperature was maintained at 70°. Thereafter sulphuric acid of 1.84 density was added such that, by simultaneous stirring and cooling, a constant temperature was maintained. After addition of 10 liters of sulphuric acid, the introduction was interrupted and after 10 minutes the sulphuric acid was gradually introduced until a total quantity of 24 liters was used. The reaction proceeded progressively more intensively and the flow of cooling water was correspondingly increased. A supplementary reservoir in the form of a tank with a conduit enabled the introduction of 10 liters of already reacted nitrated solution to the nitrator--a similar device was used in all reactions which have begun at a low temperature. During and after addition of the entire quantity of sulphuric acid, the solution was continually stirred and cooled for 15 minutes, and then, after a clear diminution of the reaction and diminishing of the exothermic effect, a slow increase of temperature, degree by degree in one minute, was allowed until a temperature of 110° has been reached. The mixture was maintained at this temperature for 15 minutes more. Then the reflux condenser was disengaged, while simultaneously leading the liberated vapors and gases directly to the absorption device, and the flow of the cooling water was terminated. The temperature of the reacting mixture raised by itself, reaching at the end a temperature of 138°. At this temperature the reaction was completed in 20 minutes, whereby the solution was condensed by distilling off about 3 liters, mainly water and nitric acid (i.e. diluted nitric acid), whereby after this treatment the cooling of the mixture was reinstituted. In the nitrator, 20% of the volume of the solution was retained for the treatment of the following charge, and from the remaining quantity there was obtained in known manner 8.700 kg of 2-methyl-5-nitroimidazole corresponding to 70% of theoretical.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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